molecular formula C7H7N3O5 B100253 2-Ethoxy-3,5-dinitropyridine CAS No. 18617-41-9

2-Ethoxy-3,5-dinitropyridine

Cat. No. B100253
CAS RN: 18617-41-9
M. Wt: 213.15 g/mol
InChI Key: AMKINOKUGGTRQT-UHFFFAOYSA-N
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Description

2-Ethoxy-3,5-dinitropyridine is a chemical compound with the molecular formula C7H7N3O5 . It has been studied in various computational and kinetic studies .


Synthesis Analysis

The synthesis of 2-Ethoxy-3,5-dinitropyridine involves a S_NAr reaction with piperidine in the gas phase . The reaction was modeled via both the catalyzed and base-catalyzed pathways which proceeded with the initial attack of the nucleophile on the substrates to yield the Meisenheimer complex intermediate that is stabilized with hydrogen bonding .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-3,5-dinitropyridine has been studied using hybrid density functional theory method B3PW91 and 6–31G (d,p) basis set .


Chemical Reactions Analysis

The chemical reactions of 2-Ethoxy-3,5-dinitropyridine involve the formation and decomposition of a Meisenheimer complex, which was observed to be stabilized by hydrogen bonding . Along the uncatalyzed pathway, the decomposition of the Meisenheimer complex was the slow step and requires about 28 kcal/mol .

Scientific Research Applications

Chemical Reactions and Kinetics

2-Ethoxy-3,5-dinitropyridine is involved in significant chemical reactions. Studies have shown its reactions with p-substituted anilines in DMSO, resulting in 2-anilino-3,5-dinitropyridine derivatives. These reactions follow a two-step mechanism involving initial nucleophilic attack and subsequent conversion to the product, with no accumulation of intermediates detectable spectrophotometrically (Asghar, 2013). Additionally, the interaction of 2-Ethoxy-3,5-dinitropyridine with aliphatic amines in DMSO has been studied, revealing the formation of anionic sigma-adducts and suggesting a mechanism involving proton transfer from zwitterions (Crampton et al., 2003).

Structural Analysis

The molecular and crystal structures of 2-Ethoxy-3,5-dinitropyridine derivatives have been a subject of study, with focus on their spectroscopic characteristics and acidic dissociation constants. For instance, the oxidative nitration of 2-amino-3-hydroxypyridine has been explored, yielding 2-ethoxy-3-hydroxy-4,6-dinitropyridine as one of the reaction products (Koval’chukova et al., 2009). Additionally, the conformational and vibrational spectroscopic studies, alongside structure–activity analyses, have been conducted to understand its properties better, especially in terms of its nonlinear optical activity (Asath et al., 2016).

Synthetic Applications

The compound has been utilized in various synthetic processes. For example, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine involves multiple steps, including substitution, oxidation, nitration, and ammoniation, demonstrating its versatility in organic synthesis (Jun, 2007).

Reactions with Nucleophiles

2-Ethoxy-3,5-dinitropyridine's reactions with nucleophiles are noteworthy, particularly in the formation of sigma complexes. These interactions have been studied extensively, providing insights into the contrasting behaviors and steric effects influencing these reactions (Biffin et al., 1970).

Safety And Hazards

2-Ethoxy-3,5-dinitropyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .

Future Directions

The future directions for the study of 2-Ethoxy-3,5-dinitropyridine could involve further computational and kinetic studies to understand its properties and reactions better . More research could also be done to understand its safety and hazards better .

properties

IUPAC Name

2-ethoxy-3,5-dinitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O5/c1-2-15-7-6(10(13)14)3-5(4-8-7)9(11)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKINOKUGGTRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302935
Record name 2-ethoxy-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3,5-dinitropyridine

CAS RN

18617-41-9
Record name 2-Ethoxy-3,5-dinitropyridine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-3,5-dinitropyridine
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Record name NSC155357
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Record name 2-ethoxy-3,5-dinitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
MR Crampton, TA Emokpae, JAK Howard… - Organic & …, 2003 - pubs.rsc.org
The reactions of aliphatic amines with 2-phenoxy-3,5-dinitropyridine, 4, and 2-ethoxy-3,5-dinitropyridine, 5, in DMSO result in the rapid reversible formation of anionic σ-adducts at the 6-…
Number of citations: 32 pubs.rsc.org
OA Oloba-Whenu, IO Junaid, C Isanbor - Physical Sciences Reviews, 2020 - degruyter.com
A computational study of the chemical kinetics and thermodynamics study of the S N Ar between 3,5-dinitroethoxypyridine 1a and 3,5-dinitromethoxypyridine 1b with piperidine 2 in the …
Number of citations: 1 www.degruyter.com
BH Asghar - Monatshefte für Chemie-Chemical Monthly, 2013 - Springer
Rate and equilibrium results for the reactions of 2-chloro-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine with a series of p-substituted anilines in the presence of 1,4-diazabicyclo[2.2…
Number of citations: 6 link.springer.com
RM Asath, TN Rekha, BJM Rajkumar… - Spectroscopy …, 2016 - Taylor & Francis
The conformational analysis was carried out to predict the most stable, optimized structure of 2-hydroxy-3,5-dinitropyridine among various conformers. The most stable, optimized …
Number of citations: 19 www.tandfonline.com
EV Ivanova, II Surova, MB Nikishina… - Siberian Journal of …, 2023 - discover-journal.ru
Conclusion. Thus, as a result of the analysis of sources devoted to the chemical properties and application of nitropyridines, a brief literature review was compiled, including the main …
Number of citations: 2 www.discover-journal.ru
IH Um, MY Kim, JM Dust - Canadian Journal of Chemistry, 2017 - cdnsciencepub.com
A kinetic study on S N Ar reactions of 1-aryloxy-2,4-dinitrobenzenes (1a–1h) with a series of cyclic secondary amines in 80 mol% water – 20 mol% DMSO at 25.0 ± 0.1 C is reported. …
Number of citations: 6 cdnsciencepub.com
C Isanbor, AI Babatunde - Journal of Chemical Society …, 2019 - journals.chemsociety.org.ng
Rate constants are reported for the reactions of 4-phenoxy-3-nitrobenzotrifluoride 3c, 2-phenoxy-5-nitrobenzotrifluoride 4c and 1-phenoxy-2, 4-dinitrobenzene 5c activated by …
Number of citations: 4 www.journals.chemsociety.org.ng
MR Crampton - … Reaction Mechanisms· 2013: An annual survey …, 2016 - Wiley Online Library
This chapter discusses the importance of transition‐metal‐catalysed reactions continues to increase, and their uses in substitutions involving carbon‐carbon bond formation. It focuses …
Number of citations: 9 onlinelibrary.wiley.com
A Igunnu, GO Ambrose, TO Adigun - Physical Sciences Reviews, 2020 - degruyter.com
Protein tyrosine phosphatases (PTP) regulate various cellular processes and represent important targets for therapeutic intervention in various diseases. Studies have shown that partial …
Number of citations: 2 www.degruyter.com
C Gualán, S Pakary - 2022 - repositorio.yachaytech.edu.ec
En la naturaleza, las modificaciones químicas en las proteínas, ocurren especialmente a través de las cadenas laterales de aminoácidos reactivos. Por años ha sido un reto mimetizar …
Number of citations: 0 repositorio.yachaytech.edu.ec

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